molecular formula C17H29N3OS2 B14233794 2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) CAS No. 594873-95-7

2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)

Cat. No.: B14233794
CAS No.: 594873-95-7
M. Wt: 355.6 g/mol
InChI Key: KGCCLMIVOWMRLK-UHFFFAOYSA-N
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Description

2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their use as ligands for various receptors in the body. The compound’s structure includes a piperazine ring substituted with a 2-methoxyphenyl group, which is linked to an ethane-1-thiol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) typically involves multiple steps. One common method starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with ethylene dibromide to form the intermediate compound. This intermediate is further reacted with thiourea under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as a ligand that can either activate or block these receptors, influencing various physiological processes. The molecular targets include alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and other tissues. The pathways involved include the modulation of neurotransmitter release and signal transduction cascades .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar adrenergic receptor affinity used to manage hypertension.

Uniqueness

2,2’-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol) is unique due to its specific structural features, such as the presence of both piperazine and thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor types and undergo various chemical transformations makes it a versatile compound in scientific research .

Properties

CAS No.

594873-95-7

Molecular Formula

C17H29N3OS2

Molecular Weight

355.6 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl-(2-sulfanylethyl)amino]ethanethiol

InChI

InChI=1S/C17H29N3OS2/c1-21-17-5-3-2-4-16(17)20-10-8-18(9-11-20)6-7-19(12-14-22)13-15-23/h2-5,22-23H,6-15H2,1H3

InChI Key

KGCCLMIVOWMRLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(CCS)CCS

Origin of Product

United States

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